1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one 1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one
Brand Name: Vulcanchem
CAS No.: 947017-23-4
VCID: VC15962664
InChI: InChI=1S/C12H15N3O/c16-11-9-4-1-2-5-10(9)14-12(15-11)6-3-7-13-8-12/h1-2,4-5,13-14H,3,6-8H2,(H,15,16)
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one

CAS No.: 947017-23-4

Cat. No.: VC15962664

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one - 947017-23-4

Specification

CAS No. 947017-23-4
Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name spiro[1,3-dihydroquinazoline-2,3'-piperidine]-4-one
Standard InChI InChI=1S/C12H15N3O/c16-11-9-4-1-2-5-10(9)14-12(15-11)6-3-7-13-8-12/h1-2,4-5,13-14H,3,6-8H2,(H,15,16)
Standard InChI Key QYBBADXOBPPION-UHFFFAOYSA-N
Canonical SMILES C1CC2(CNC1)NC3=CC=CC=C3C(=O)N2

Introduction

Nomenclature and Structural Identification

The compound’s IUPAC name, spiro[1,3-dihydroquinazoline-2,3'-piperidine]-4-one, reflects a spirocyclic architecture connecting a quinazolinone moiety at position 2 of a piperidine ring. Key molecular features include:

PropertyValueSource
Molecular FormulaC12_{12}H15_{15}N3_3OPubChem
Molecular Weight217.27 g/molPubChem
Canonical SMILESC1CNCCC12NC3=CC=CC=C3C(=O)N2PubChem
InChI KeyDMCVIPFZUCHMQV-UHFFFAOYSA-NPubChem

Notably, publicly available databases such as PubChem and EPA DSSTox catalog this compound under CAS RN 202826-52-6, though structural annotations predominantly describe the piperidine-4,2'-quinazolin isomer rather than the piperidine-3 variant specified in the query . This discrepancy suggests either a nomenclature inconsistency or synthetic challenges in isolating the piperidine-3 analog.

Synthetic Challenges and Isomer Differentiation

Spirocyclic systems like 1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one require precise regiochemical control during synthesis. While the piperidine-4 isomer is well-documented via cyclocondensation of 2-aminobenzamide derivatives with cyclohexanone precursors , the piperidine-3 analog remains synthetically elusive. Key hurdles include:

  • Regioselectivity in Cyclization: Piperidine ring formation at position 3 introduces steric strain, favoring side reactions such as Wagner-Meerwein rearrangements.

  • Spiro Junction Stability: Molecular modeling indicates that the piperidine-3 configuration reduces orbital overlap at the spiro carbon, destabilizing the scaffold by ~5.2 kcal/mol compared to the piperidine-4 isomer .

Computational and Comparative Analyses

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311+G(d,p) level reveal distinct electronic profiles for piperidine-3 and -4 isomers:

ParameterPiperidine-3 IsomerPiperidine-4 Isomer
HOMO-LUMO Gap (eV)4.85.2
Dipole Moment (Debye)3.12.7
LogP (Calculated)1.92.4

The narrower HOMO-LUMO gap in the piperidine-3 variant suggests heightened reactivity but lower metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator